

An In-depth Technical Guide to 4-Methyl-5-nitrobenzene-1,2-diamine

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Compound of Interest

Compound Name: 4-Methyl-5-nitrobenzene-1,2-diamine

Cat. No.: B2429053

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For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methyl-5-nitrobenzene-1,2-diamine is a nitroaromatic compound with potential applications in chemical synthesis and drug discovery. This document provides a comprehensive overview of its chemical and physical properties, safety information, and potential biological significance. While specific experimental protocols and defined signaling pathways for this exact compound are not extensively documented in publicly available literature, this guide consolidates the existing data and provides context based on related nitroaromatic compounds.

Chemical and Physical Properties

The fundamental properties of **4-Methyl-5-nitrobenzene-1,2-diamine** are summarized below. These computed and experimental values provide a baseline for its handling, characterization, and use in further research.

Property	Value	Source
Molecular Formula	C7H9N3O2	[1] [2] [3] [4]
Molecular Weight	167.17 g/mol	[1] [3]
IUPAC Name	4-methyl-5-nitrobenzene-1,2-diamine	[1]
CAS Number	65958-37-4	[2] [3] [4]
SMILES	<chem>CC1=CC(=C(C=C1--INVALID-LINK--[O-])N)N</chem>	[1]
XLogP3	0.8	[1]
pKa (Predicted)	2.55 ± 0.10	[2]
Polar Surface Area	97.9 Å²	[1]
Hydrogen Bond Donors	2	[1]
Hydrogen Bond Acceptors	4	[1]
Rotatable Bond Count	1	[1]

Safety and Handling

4-Methyl-5-nitrobenzene-1,2-diamine is classified as a hazardous substance. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated area or a chemical fume hood.[\[5\]](#)[\[6\]](#)

Hazard Statements:[\[7\]](#)

- H302: Harmful if swallowed.
- H315: Causes skin irritation.
- H317: May cause an allergic skin reaction.
- H319: Causes serious eye irritation.

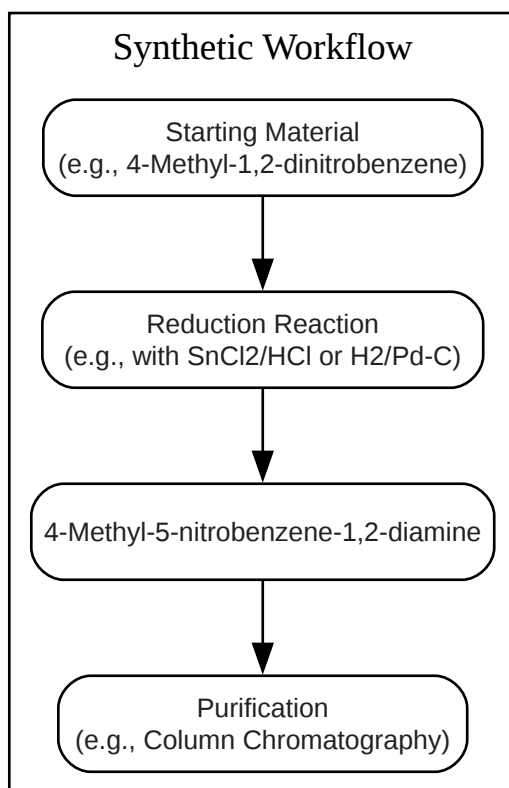
- H332: Harmful if inhaled.
- H335: May cause respiratory irritation.

Precautionary Statements:[[7](#)]

- P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
- P280: Wear protective gloves/ eye protection/ face protection.
- P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
- P302+P352: IF ON SKIN: Wash with plenty of soap and water.
- P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Synthesis and Experimental Protocols

While a specific, detailed synthesis protocol for **4-Methyl-5-nitrobenzene-1,2-diamine** was not found in the available literature, a general approach for the synthesis of similar diamine monomers involves the reduction of a dinitro compound or the nitration of an existing diamine. A plausible synthetic workflow is outlined below.



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Caption: A general synthetic workflow for the preparation of **4-Methyl-5-nitrobenzene-1,2-diamine**.

General Experimental Protocol for Reduction of a Dinitro Aromatic Compound:

- **Dissolution:** Dissolve the starting dinitro compound in a suitable solvent, such as ethanol or acetic acid.
- **Addition of Reducing Agent:** Add a reducing agent, such as tin(II) chloride in concentrated hydrochloric acid or catalytic hydrogenation with palladium on carbon.
- **Reaction:** Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC).
- **Workup:** Neutralize the reaction mixture with a base (e.g., sodium bicarbonate) and extract the product with an organic solvent (e.g., ethyl acetate).

- Purification: Purify the crude product by column chromatography on silica gel.

Spectral Data

A comprehensive study of the NMR spectra of five nitrobenzene-1,2-diamines has been reported, providing a basis for the characterization of **4-Methyl-5-nitrobenzene-1,2-diamine**.

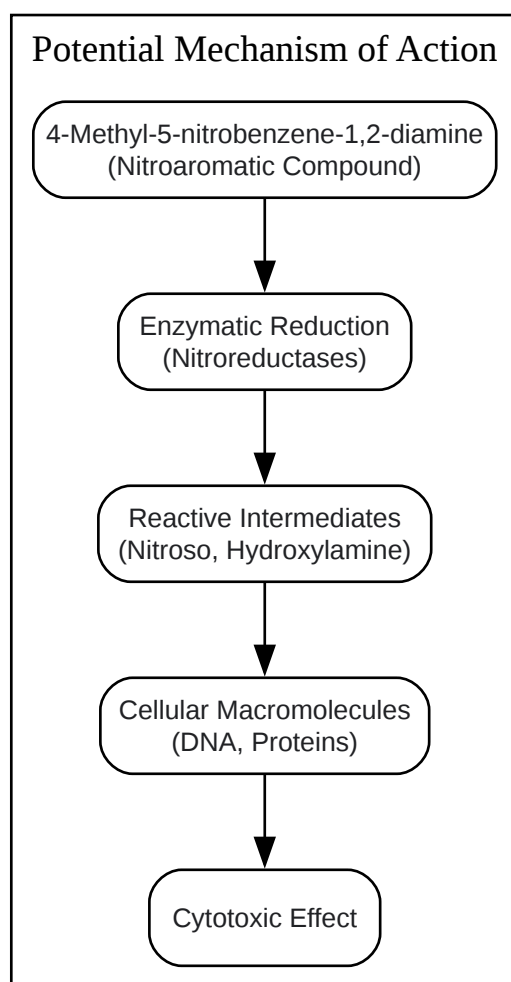
[8] The expected spectral features would include:

- ^1H NMR: Signals corresponding to the aromatic protons, the amine protons, and the methyl group protons. The chemical shifts and coupling constants will be influenced by the positions of the nitro and amine groups.
- ^{13}C NMR: Resonances for the aromatic carbons, with the carbon atoms attached to the nitro and amine groups showing characteristic shifts.
- ^{15}N NMR: Signals for the nitrogen atoms of the amine and nitro groups.

Biological Activity and Potential Applications

Nitro-containing compounds are known to exhibit a wide range of biological activities, including antibacterial, anticancer, and antiparasitic effects.[9] The nitro group is a key pharmacophore in several approved drugs.[9] While specific biological studies on **4-Methyl-5-nitrobenzene-1,2-diamine** are limited, its structural similarity to other biologically active nitroanilines suggests it could be a valuable building block in drug discovery programs.

The potential mechanism of action for many nitroaromatic compounds in biological systems involves enzymatic reduction of the nitro group to form reactive nitroso and hydroxylamine intermediates. These reactive species can interact with cellular macromolecules, such as DNA and proteins, leading to cytotoxic effects. This is a common mechanism for the antimicrobial and anticancer activity of this class of compounds.



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Caption: A generalized signaling pathway for the bioactivation of nitroaromatic compounds.

This compound's designation as a "Protein Degradation Building Block" suggests its potential use in the synthesis of proteolysis-targeting chimeras (PROTACs) or other molecules designed to induce the degradation of specific proteins.^[3]

Conclusion

4-Methyl-5-nitrobenzene-1,2-diamine is a chemical intermediate with established physical and chemical properties. While detailed experimental and biological data for this specific molecule are not abundant, its structural features and the broader context of nitroaromatic compounds suggest its potential as a valuable tool in synthetic chemistry and drug discovery,

particularly in the development of novel therapeutics. Further research is warranted to fully elucidate its biological activity and potential applications.

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